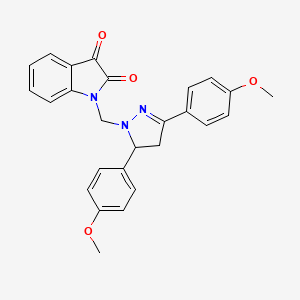

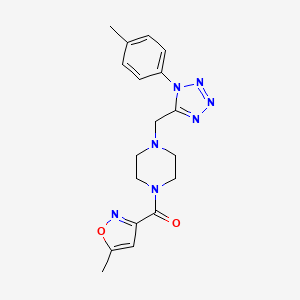

3-(4-甲基苄基)-1-((3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are a group of heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been determined to possess many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituent groups attached to the quinazoline moiety . The diversity in their structural composition greatly affects their biological activity .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, largely dependent on the substituent groups attached to the quinazoline moiety . These reactions can be used to synthesize a variety of quinazoline compounds with different biological activities .科学研究应用

合成与表征

- 新颖的生物活性 1,2,4-恶二唑天然产物类似物(包括与喹唑啉-2,4-二酮结构相关的化合物)已经合成并表征。这些化合物经过抗肿瘤活性测试,显示出在癌症研究中具有显著潜力 (Maftei 等人,2013)。

抗菌活性

- 一些喹唑啉衍生物对各种细菌和真菌菌株表现出抗菌活性,突出了它们在开发新抗生素和抗真菌剂方面的潜力 (Gupta 等人,2008)。

绿色化学与可持续性

- 喹唑啉-2,4-二酮已使用二氧化碳和 2-氨基苯甲腈在环保过程中合成,符合绿色化学原则。这种方法对于可持续药物制造具有重要意义 (Patil 等人,2009)。

在精神药物开发中的潜力

- 某些喹唑啉衍生物表现出与精神药物开发相关的特性。这为创造用于心理健康状况的新药物开辟了可能性 (Orzalesi 等人,1977)。

催化与化学合成

- 涉及喹唑啉衍生物的钌(II)配合物已被开发为形成 C-N 键的高效催化剂。这在有机合成和药物制造中具有意义 (Donthireddy 等人,2020)。

复杂杂环化合物的合成

- 涉及喹唑啉衍生物的方法已用于合成复杂杂环化合物,这些化合物在药物发现和材料科学中很有价值 (Rajesh 等人,2011)。

药物中间体

- 喹唑啉-2,4(1H,3H)-二酮是几种市售药物合成中的关键中间体,突出了它们在药物生产中的重要性 (Vessally 等人,2017)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "thioanisole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "ammonium chloride", "sodium azide", "methyl iodide", "potassium carbonate", "palladium on carbon", "triethylamine", "N,N-dimethylformamide", "chloroform", "diethyl ether", "methanol" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from 4-methylbenzylamine via the Leuckart-Wallach reaction", "Synthesis of 2-nitrobenzaldehyde from 4-methylbenzaldehyde via the Henry reaction", "Synthesis of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate from 2-nitrobenzaldehyde and ethyl acetoacetate via the Betti reaction", "Reduction of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from thioanisole, hydrazine hydrate, and sodium hydroxide via the Gewald reaction", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine and methyl iodide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide and potassium carbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine using palladium on carbon and triethylamine in N,N-dimethylformamide", "Purification of the final product using chloroform and diethyl ether" ] } | |

CAS 编号 |

1206992-94-0 |

分子式 |

C26H22N4O3S |

分子量 |

470.55 |

IUPAC 名称 |

3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3 |

InChI 键 |

FHIRKIGIGTWGGB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2655109.png)

![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)

![8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2655128.png)

![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)